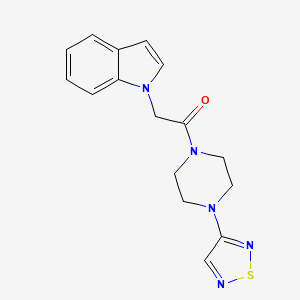

1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Beschreibung

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a 1,2,5-thiadiazole ring. The ethanone linker connects the piperazine moiety to a 1H-indole group. This structure is of interest in medicinal chemistry due to the pharmacophoric relevance of piperazine (a common scaffold in CNS-targeting drugs), the electron-deficient thiadiazole (imparting metabolic stability), and the indole group (known for interactions with neurotransmitter receptors).

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c22-16(12-21-6-5-13-3-1-2-4-14(13)21)20-9-7-19(8-10-20)15-11-17-23-18-15/h1-6,11H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANITYKMRNJWTFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps:

-

Formation of the Thiadiazole Ring:

- Starting with appropriate precursors such as thiosemicarbazide and a suitable carboxylic acid derivative, the thiadiazole ring can be synthesized through cyclization reactions under acidic or basic conditions.

-

Synthesis of the Piperazine Derivative:

- The piperazine ring can be introduced by reacting the thiadiazole intermediate with a piperazine derivative under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction.

-

Coupling with Indole:

- The final step involves coupling the piperazine-thiadiazole intermediate with an indole derivative. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can affect the thiadiazole ring or the piperazine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, in solvents like DMF or DMSO.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Reduced thiadiazole or piperazine derivatives.

Substitution: Functionalized piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism involves modulation of serotonin levels through receptor interactions, which are crucial for mood regulation. The indole moiety is known for its affinity to serotonin receptors, making this compound a candidate for treating depression and anxiety disorders .

Anticancer Activity

The compound has been investigated for its cytotoxic properties against various cancer cell lines. For instance, derivatives of thiadiazole have shown significant activity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell growth . The unique combination of the thiadiazole and piperazine structures may enhance the anticancer activity by targeting specific pathways involved in tumor growth.

Biological Research Applications

Enzyme Interaction Studies

The compound's structure allows it to interact with various enzymes and receptors involved in signal transduction pathways. Studies suggest that it may modulate enzyme activity related to neurotransmitter synthesis and degradation, thus influencing overall neurotransmitter levels in the brain.

Potential as a Research Tool

Due to its unique properties, this compound can serve as a building block in synthesizing more complex molecules for further biological studies. Its ability to interact with specific receptors makes it valuable for probing biological mechanisms underlying mood disorders and cancer progression.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The indole moiety is known to interact with serotonin receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to alterations in neurotransmitter levels and signaling pathways, contributing to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications in Piperazine and Heterocyclic Moieties

Key structural variations in piperazine-based analogs include substitutions at the 4-position of piperazine and modifications to the attached heterocycles. Below is a comparative analysis of similar compounds:

Pharmacological Implications

While activity data for the target compound is absent in the evidence, related structures highlight trends:

Biologische Aktivität

1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a compound that integrates a thiadiazole ring, a piperazine moiety, and an indole structure. Its unique combination of these functional groups suggests potential biological activities that warrant exploration. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure allows for diverse interactions with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in signal transduction pathways. The indole moiety is known to have affinity for serotonin receptors, which are crucial in the modulation of mood and behavior. The thiadiazole ring may influence enzyme activity, potentially affecting metabolic pathways related to neuropsychiatric disorders .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism involves the modulation of serotonin levels through receptor interactions, which is essential for mood regulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). IC50 values for these compounds ranged from 0.74 to 10 μg/mL, indicating promising activity against tumor growth .

Antiparasitic Activity

In vitro studies on related compounds have demonstrated potent antiparasitic activity against parasites like Entamoeba histolytica and Giardia intestinalis. These findings suggest that the compound may also possess similar properties, warranting further investigation into its efficacy against parasitic infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole-based compounds:

- Study on Antidepressant Activity : A study involving animal models demonstrated that administration of a similar thiadiazole derivative resulted in significant reductions in depressive-like behaviors when compared to control groups .

- Cytotoxicity Assessment : A comparative study evaluated various derivatives against human cancer cell lines, revealing that certain modifications to the thiadiazole ring enhanced anticancer activity significantly compared to non-modified counterparts .

Q & A

Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of a Mannich base using indole derivatives and piperazine precursors, followed by cyclization to introduce the thiadiazole moiety .

- Step 2 : Coupling reactions (e.g., nucleophilic substitution or condensation) to attach the ethanone linker. Hydrazine hydrate in ethanol under reflux is commonly used for cyclization .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., polyphosphoric acid for cyclization), and temperature control can improve yields. Evidence suggests that nickel-catalyzed reactions enhance regioselectivity in heterocycle formation .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| 1 | Mannich base, PPA, reflux | 60-75% | IR: 1650 cm⁻¹ (C=O stretch) |

| 2 | Hydrazine hydrate, ethanol | 70-85% | ¹H NMR: δ 7.2–8.1 (indole protons) |

Q. How is structural characterization performed using spectroscopic techniques?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches in indole/thiadiazole rings) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole aromatic protons at δ 7.2–8.1, piperazine CH₂ groups at δ 2.5–3.5) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazol-piperazine derivatives?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Experimental Variables : Differences in bacterial strains (Gram-positive vs. Gram-negative), assay protocols (MIC vs. time-kill studies), or solvent effects (DMSO vs. aqueous buffers) .

- Structural Nuances : Substituent positioning on the thiadiazole ring (e.g., electron-withdrawing groups at C-3 vs. C-4) significantly impacts activity . Methodological Recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antimicrobial studies) to ensure reproducibility .

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with tubulin (anticancer target) or bacterial enzymes (e.g., DNA gyrase) .

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen-bond acceptors on thiadiazole, hydrophobic indole core) for activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking results .

Q. What strategies are recommended for designing analogs with improved pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the thiadiazole ring with 1,3,4-oxadiazole to enhance metabolic stability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve solubility and bioavailability .

- SAR-Guided Optimization : Prioritize analogs with logP < 3 (to reduce hepatotoxicity) and polar surface area > 60 Ų (for blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible results?

- Mechanistic Context : Activity may depend on target specificity. For example, derivatives with bulky substituents inhibit tubulin polymerization (anticancer) but lack efficacy against bacterial efflux pumps .

- Resistance Mechanisms : Bacterial strains with upregulated efflux systems (e.g., E. coli AcrAB-TolC) may reduce compound efficacy, necessitating combination therapies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.